molecular formula C9H13ClFNS B2892445 2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride CAS No. 1170404-43-9

2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride

Cat. No.: B2892445
CAS No.: 1170404-43-9
M. Wt: 221.72
InChI Key: OVUYRAOONAOJGJ-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride is a chemical compound with the molecular formula C9H12FNS HCl. It is commonly used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 2-mercaptoethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfanyl]ethylamine hydrochloride
  • 2-[(4-Bromobenzyl)sulfanyl]ethylamine hydrochloride
  • 2-[(4-Methylbenzyl)sulfanyl]ethylamine hydrochloride

Uniqueness

2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable tool in various research applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNS.ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;/h1-4H,5-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUYRAOONAOJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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